4-{2-[4-(2-Aminoethyl)piperazin-1-YL]pyridin-4-YL}-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions . The reaction is carried out at 60-70°C for 2 hours, followed by cooling to room temperature and separation of the aqueous phase to obtain the product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine involves its interaction with specific molecular targets. For instance, it has been shown to target cell division proteins such as ZipA in Escherichia coli and its homolog in Shigella flexneri . These interactions can disrupt cell division processes, making the compound a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Similar compounds to 4-{2-[4-(2-Aminoethyl)Piperazin-1-Yl]Pyridin-4-Yl}-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine include other pyridinylpiperazines and aminopyrimidines. These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- Pyridinylpiperazines
- Aminopyrimidines
- N-arylpiperazines
- Aniline and substituted anilines
Properties
Molecular Formula |
C22H26ClN7 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[2-[4-(2-aminoethyl)piperazin-1-yl]pyridin-4-yl]-N-(3-chloro-4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H26ClN7/c1-16-2-3-18(15-19(16)23)27-22-26-8-5-20(28-22)17-4-7-25-21(14-17)30-12-10-29(9-6-24)11-13-30/h2-5,7-8,14-15H,6,9-13,24H2,1H3,(H,26,27,28) |
InChI Key |
RHOOHUMOHVIXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)N4CCN(CC4)CCN)Cl |
Origin of Product |
United States |
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